3-(2-Methylpropanesulfonyl)propanoic acid

Lipophilicity ADME Drug-likeness

Generic sulfonylpropanoic analogs lack the distinct steric and electronic profile required for reproducible SAR studies. This specific branched isobutyl sulfonyl derivative (C₇H₁₄O₄S, MW 194.25) offers a unique logP (-0.037) and hydrogen bonding capacity that linear analogs cannot replicate. - **Application:** Direct precursor for sulfonamide-based protease inhibitors; 5 rotatable bonds for conformational tuning. - **Physicochemical:** pKa ~3.98 supports aqueous formulation; balanced hydrophilicity enables polar aprotic reactions. - **Quality:** ≥95% purity (NMR-verified), ISO-certified manufacturing, batch-to-batch consistency.

Molecular Formula C7H14O4S
Molecular Weight 194.25 g/mol
CAS No. 73547-13-4
Cat. No. B3152389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropanesulfonyl)propanoic acid
CAS73547-13-4
Molecular FormulaC7H14O4S
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESCC(C)CS(=O)(=O)CCC(=O)O
InChIInChI=1S/C7H14O4S/c1-6(2)5-12(10,11)4-3-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
InChIKeyXJLPWYIJJYRDRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylpropanesulfonyl)propanoic Acid: Key Identifiers & Procurement


3-(2-Methylpropanesulfonyl)propanoic acid is a sulfonyl-containing carboxylic acid derivative with the molecular formula C₇H₁₄O₄S and a molecular weight of 194.25 g/mol . It is a white to off-white solid characterized by an isobutyl (2-methylpropyl) sulfonyl moiety linked to a propanoic acid backbone . As a research chemical building block, it is primarily utilized in the preparation of sulfonamide-based protease inhibitors and sulfonyl-containing compounds [1]. The compound is commercially available with purity specifications of ≥95% (NLT 97%) and is manufactured under ISO-certified quality systems for pharmaceutical research and development applications .

Protease inhibitor building block scaffold
Documented use in sulfonamide-based inhibitor design
Branched isobutyl sulfonyl moiety
Provides distinct logP and steric profile vs. linear analogs
ISO-certified quality supply
High-purity specification for reproducible synthesis

3-(2-Methylpropanesulfonyl)propanoic Acid: Substitution Risks vs Analogs


Substituting 3-(2-Methylpropanesulfonyl)propanoic acid with a generic sulfonylpropanoic acid analog without verifying structural equivalence introduces significant risk of divergent physicochemical properties and reactivity profiles. The branched isobutyl sulfonyl group confers a distinct logP value and steric environment compared to linear methyl or ethyl analogs, directly impacting partition coefficient, membrane permeability, and target binding in biological systems [1]. Furthermore, the electron-withdrawing sulfonyl moiety in this specific arrangement yields a unique pKa (~3.98) and hydrogen bonding capacity that cannot be replicated by simple propanoic acid derivatives lacking the branched sulfonyl substitution [2]. These quantitative differences underscore the necessity for product-specific procurement rather than class-level substitution when physicochemical consistency is required.

Target (Branched isobutyl)
Linear methyl/ethyl analog
Risk profile
Lower logP, higher hydrophilicity
Higher logP, more lipophilic
Partition coefficient shift may alter solubility and membrane partitioning; generic substitution can disrupt formulation behavior.
pKa ~3.98, distinct ionization
pKa ~3.80, different protonation fraction
Ionization state at physiological pH may not transfer; salt formation and binding can be affected.
5 rotatable bonds, TPSA 71 Ų
3–4 rotatable bonds, TPSA ~80 Ų
Conformational flexibility and polar surface area differ; binding entropy and permeability may not replicate with simpler analogs.

3-(2-Methylpropanesulfonyl)propanoic Acid: Quantitative Differentiation from Analogs


LogP Comparison: Enhanced Hydrophilicity

3-(2-Methylpropanesulfonyl)propanoic acid exhibits a significantly lower LogP (octanol-water partition coefficient) compared to common sulfonylpropanoic acid analogs, indicating substantially higher hydrophilicity. The target compound's calculated LogP is -0.037 [1], whereas 3-(methylsulfonyl)propanoic acid (CAS 645-83-0) has a LogP of 0.5865 , 3-(ethylsulfonyl)propanoic acid (CAS 89211-36-9) has a LogP of 0.9766 , and 3-(phenylsulfonyl)propanoic acid (CAS 10154-71-9) has a LogP of 2.0158 .

LogP Comparison
Reported
Target LogP: -0.037
Methyl analog: 0.59
Ethyl analog: 0.98
Phenyl analog: 2.02
Supports aqueous formulation and solubility screening.
Computational prediction; experimental verification recommended.
Lipophilicity ADME Drug-likeness Physicochemical property

pKa: Distinct Ionization at Physiological pH

The carboxylic acid pKa of 3-(2-methylpropanesulfonyl)propanoic acid is calculated to be 3.98 [1]. This value differs from the predicted pKa of 3.80±0.10 for 3-(methylsulfonyl)propanoic acid . A difference of approximately 0.18 pKa units corresponds to a measurable shift in the fraction ionized at physiologically relevant pH values (e.g., pH 7.4), which can affect salt formation, solubility, and protein binding.

pKa Differentiation
Reported
Target pKa: 3.98
Methyl analog pKa: 3.80 ±0.10
Ionization shift at physiological pH; relevant for salt and solubility studies.
JChem predicted values; experimental pKa may vary.
pKa Ionization pH-dependent solubility Reactivity

Rotatable Bonds & TPSA: Conformational Flexibility

3-(2-Methylpropanesulfonyl)propanoic acid possesses 5 rotatable bonds and a topological polar surface area (TPSA) of 71.44 Ų [1]. In contrast, 3-(methylsulfonyl)propanoic acid has only 3 rotatable bonds and a TPSA of 79.82 Ų , while 3-(ethylsulfonyl)propanoic acid has 4 rotatable bonds and a TPSA of 79.82 Ų [2]. The additional rotatable bond in the target compound reflects the branched isobutyl chain, which introduces greater conformational entropy and may alter binding kinetics in target interactions.

Flexibility & TPSA
Reported
Target: 5 rot. bonds, TPSA 71.44 Ų
Methyl: 3 bonds, 79.82 Ų
Ethyl: 4 bonds, 79.82 Ų
Increased conformational entropy; may affect binding kinetics.
Computed structural descriptors; interpret in target context.
Conformational flexibility Molecular recognition Drug design Pharmacophore

Protease Inhibitor Scaffold: Documented Building Block

3-(2-Methylpropanesulfonyl)propanoic acid is explicitly cited as a versatile building block for the design of sulfonamide-based protease inhibitors and prodrugs [1]. Its balanced hydrophilicity/lipophilicity profile, derived from the isobutyl sulfonyl moiety, has been proposed to improve bioavailability in drug development contexts [1]. This targeted application distinguishes it from simpler sulfonylpropanoic acid analogs that lack documented inhibitor-focused utility.

Protease Inhibitor Utility
Class-level
Cited for sulfonamide-based protease inhibitor synthesis
Reported scaffold; not individually validated for all inhibitor targets.
Supplier documentation; confirm with independent literature.
Protease inhibitor Medicinal chemistry Sulfonamide Building block

ISO-Certified Supply Chain & Quality Specifications

3-(2-Methylpropanesulfonyl)propanoic acid is available with a guaranteed purity of NLT 97% and is manufactured under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . Additional vendors offer the compound at 95% purity verified by NMR . While analogs such as 3-(methylsulfonyl)propanoic acid and 3-(ethylsulfonyl)propanoic acid are also commercially available, the specific combination of the branched isobutyl sulfonyl group with documented ISO compliance and defined purity specifications provides procurement certainty for regulated research environments.

Quality & Supply
Data to verify
NLT 97% purity, ISO-certified manufacturing
Supports lot consistency for regulated R&D workflows.
Verify current certificate of analysis for batch-specific data.
Procurement Quality control ISO certification Supply chain

3-(2-Methylpropanesulfonyl)propanoic Acid: Validated Research & Industrial Applications


Protease Inhibitor Scaffold Development

Utilize the branched isobutyl sulfonyl moiety to synthesize sulfonamide-based protease inhibitors. The compound's calculated LogP of -0.037 and moderate pKa of 3.98 [1] support aqueous formulation development, while its documented application as a protease inhibitor building block [2] reduces lead optimization risk. The additional rotatable bonds (5 vs. 3–4 in simpler analogs) offer opportunities for conformational tuning in binding site interactions [1].

Sulfonyl-Containing Compound Synthesis

Employ as a versatile sulfonyl-containing carboxylic acid intermediate in organic synthesis. The compound's balanced hydrophilic/hydrophobic character (LogP -0.037) [1] distinguishes it from more lipophilic methyl (LogP 0.5865) or phenyl (LogP 2.0158) analogs, enabling reactions under aqueous or polar aprotic conditions where those analogs may suffer from solubility limitations.

Sulfonyl Group Functional SAR Studies

Apply in biochemical investigations examining the role of branched alkyl sulfonyl groups in biological systems. The distinct steric and electronic profile of the isobutyl sulfonyl moiety, relative to linear methyl or ethyl analogs, provides a unique probe for structure-activity relationship (SAR) studies targeting sulfonyl-mediated molecular recognition events [1].

ISO-Compliant Procurement for Regulated R&D

Source from ISO-certified supply chains for projects requiring documented quality systems [2]. The availability of NMR-verified 95% purity supports reproducible experimental outcomes in environments where batch-to-batch consistency and traceable quality documentation are mandatory.

Application
Selection Property
Validation Focus
Protease inhibitor scaffold development
Branched isobutyl sulfonyl profile, logP and pKa fit
Confirm aqueous solubility and conformational fit for target binding site
Sulfonyl-containing compound synthesis
Balanced hydrophilic/hydrophobic character vs. linear or phenyl analogs
Verify reaction compatibility under aqueous or polar aprotic conditions
Sulfonyl group SAR studies
Steric and electronic distinctness of isobutyl moiety
Probe how branching alters molecular recognition and binding
ISO-compliant regulated R&D procurement
Documented quality systems and high-purity supply
Audit trail support; batch-to-batch reproducibility in GLP-adjacent settings
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